![molecular formula C15H8N2O3 B2486569 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-53-1](/img/structure/B2486569.png)
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione
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Description
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound that has gained significant attention from the scientific community due to its diverse range of biological activities. This compound has been extensively studied for its potential use in drug development, as it exhibits promising activity against various diseases.
Scientific Research Applications
- Anticancer Properties : Researchers have explored the anticancer potential of chromeno[1,6]naphthyridine derivatives. These compounds exhibit cytotoxic effects against cancer cell lines, making them promising candidates for drug development .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial activity against bacteria and fungi. Their mechanism of action involves inhibiting essential enzymes or disrupting cell membranes .
- Fluorescent Properties : Chromeno[1,6]naphthyridines exhibit strong fluorescence, making them useful for fluorescent probes, sensors, and imaging agents. Researchers have explored their application in bioimaging and diagnostics .
- Organic Light-Emitting Diodes (OLEDs) : These compounds have been investigated for their potential as OLED materials due to their emission properties and electron transport behavior .
- Semiconducting Properties : Chromeno[1,6]naphthyridines possess semiconducting characteristics. Researchers have incorporated them into organic field-effect transistors (OFETs) and other electronic devices .
- Supramolecular Assemblies : The unique structure of these compounds allows for self-assembly into functional nanostructures. Such assemblies find applications in nanotechnology and materials science .
- Ligands for Metal Ions : Chromeno[1,6]naphthyridines can act as ligands in coordination chemistry. Researchers have synthesized metal complexes with these ligands, exploring their catalytic and magnetic properties .
- Enzyme Inhibitors : Some derivatives exhibit enzyme inhibition activity. For instance, they may inhibit kinases or proteases, making them relevant for drug discovery .
- DNA Binding : Researchers have investigated the interaction of these compounds with DNA, which could have implications in gene therapy or DNA-based sensors .
- PEG-400-Mediated Synthesis : An efficient, one-pot, and catalyst-free method has been reported for synthesizing chromeno[1,6]naphthyridine derivatives using PEG-400 as a green solvent. This approach minimizes environmental impact and simplifies the synthetic process .
Medicinal Chemistry and Drug Development
Photophysical and Optoelectronic Applications
Materials Science and Nanotechnology
Coordination Chemistry and Metal Complexes
Biological Studies and Enzyme Inhibition
Green Chemistry and Sustainable Synthesis
properties
IUPAC Name |
2H-chromeno[2,3-b][1,6]naphthyridine-1,11-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3/c18-13-8-3-1-2-4-12(8)20-15-10(13)7-9-11(17-15)5-6-16-14(9)19/h1-7H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNGOUQEYQQHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CNC(=O)C4=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione |
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